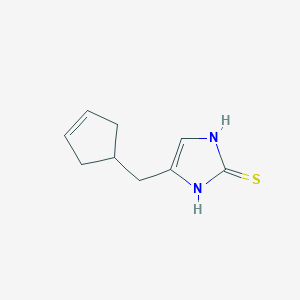

4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione

説明

4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione is a bicyclic imidazole-thione derivative characterized by a cyclopentenylmethyl substituent at the 4-position of the imidazole ring.

特性

CAS番号 |

628730-30-3 |

|---|---|

分子式 |

C9H12N2S |

分子量 |

180.27 g/mol |

IUPAC名 |

4-(cyclopent-3-en-1-ylmethyl)-1,3-dihydroimidazole-2-thione |

InChI |

InChI=1S/C9H12N2S/c12-9-10-6-8(11-9)5-7-3-1-2-4-7/h1-2,6-7H,3-5H2,(H2,10,11,12) |

InChIキー |

FOOHYFUHXGIXNK-UHFFFAOYSA-N |

正規SMILES |

C1C=CCC1CC2=CNC(=S)N2 |

製品の起源 |

United States |

準備方法

合成経路と反応条件

4-(シクロペンタ-3-エン-1-イルメチル)-1H-イミダゾール-2(3H)-チオンの合成は、通常、シクロペンタ-3-エン-1-イルメチルアミンと二硫化炭素、塩基を反応させ、続いて適切な試薬で環化させてイミダゾール環を形成することで行われます。 反応条件には、多くの場合、エタノールやメタノールなどの溶媒の使用と、室温から還流条件までの温度が含まれます .

工業的生産方法

この化合物の工業的生産方法は、同様の合成経路を用いる場合がありますが、規模が大きくなります。連続フロー反応器の使用と最適化された反応条件は、最終生成物の収率と純度を向上させることができます。 さらに、反応パラメータの監視と制御のための自動システムの使用は、生産プロセスの効率を向上させることができます .

化学反応の分析

科学研究への応用

4-(シクロペンタ-3-エン-1-イルメチル)-1H-イミダゾール-2(3H)-チオンは、以下のような様々な科学研究への応用があります。

科学的研究の応用

Synthesis of Derivatives

The synthesis of 4-(cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione can be achieved through several methods, allowing for variations in yield and purity depending on the reaction conditions. The compound serves as a precursor for synthesizing other biologically active imidazole derivatives .

Biological Activities

Research indicates that imidazole derivatives exhibit a broad range of biological activities, including:

- Antimicrobial : Compounds similar to 4-(cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione have shown effectiveness against various bacterial and fungal strains.

- Anticancer : Some studies suggest potential anticancer properties, with imidazole derivatives demonstrating cytotoxic effects on cancer cell lines.

- Anti-inflammatory : The compound may possess anti-inflammatory properties comparable to established anti-inflammatory agents .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various imidazole derivatives, including those structurally related to 4-(cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione. Results indicated significant inhibition of bacterial growth, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Anticancer Properties

In an investigation into the anticancer activities of imidazole derivatives, compounds similar to 4-(cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione were tested against multiple cancer cell lines. The results demonstrated dose-dependent cytotoxicity, suggesting that modifications to the imidazole core could enhance anticancer activity .

Comparative Analysis with Related Compounds

Understanding how structural variations affect biological activity is essential for drug development. The following table summarizes key structural features and biological activities of compounds related to 4-(cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(Cyclohexylmethyl)-1H-imidazole-2(3H)-thione | Cyclohexane instead of cyclopentene | Different biological activity due to steric effects |

| 4-(Phenylmethyl)-1H-imidazole-2(3H)-thione | Aromatic substitution | Enhanced lipophilicity affecting bioavailability |

| 4-(Methylthio)-1H-imidazole | Thioether instead of thione | Different reactivity patterns due to sulfur oxidation state |

作用機序

類似化合物の比較

類似化合物

4-(シクロペンタ-3-エン-1-イルメチル)-1H-イミダゾール-2(3H)-チオンに類似した化合物には、以下のようなものがあります。

- 4-(シクロペンタ-3-エン-1-イルメチル)-1H-イミダゾール

- 4-(シクロペンタ-3-エン-1-イルメチル)-1H-イミダゾール-2(3H)-オン

- 4-(シクロペンタ-3-エン-1-イルメチル)-1H-イミダゾール-2(3H)-スルホン

独自性

4-(シクロペンタ-3-エン-1-イルメチル)-1H-イミダゾール-2(3H)-チオンの独自性は、チオン基にあります。チオン基は、対応するイミダゾールやイミダゾール-2-オン誘導体とは異なる化学反応性と生物活性を付与します。 チオン基の存在により、生物学的標的との特異的な相互作用が可能になり、対応するイミダゾールやイミダゾール-2-オン誘導体では不可能な独自の化学変換が可能になります.

類似化合物との比較

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical/biological properties:

Key Observations :

- Cyclopentene vs.

- Aromatic vs. Aliphatic Substituents : Phenyl/pyridinyl groups (e.g., ) enhance π-π stacking and receptor binding, whereas aliphatic chains (e.g., cyclopentene) may increase membrane permeability.

- Electron-Withdrawing Groups : Nitro and thione groups () lower electron density, favoring nucleophilic attacks, while hydroxymethyl groups () facilitate hydrogen bonding.

Physicochemical Properties

- Density and Solubility : Nitro-substituted analogs () exhibit higher density (~1.51 g/cm³) and lower solubility due to polar nitro groups. The cyclopentene derivative’s density is expected to be lower (~1.3–1.4 g/cm³) given its aliphatic nature.

- Thermal Stability : Cyclopentene’s strain energy may lower melting points compared to phenyl-substituted analogs (e.g., reports stable crystals up to 200 K).

生物活性

4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and potential applications.

| Property | Value |

|---|---|

| CAS No. | 628730-30-3 |

| Molecular Formula | C9H12N2S |

| Molecular Weight | 180.27 g/mol |

| IUPAC Name | 4-(cyclopent-3-en-1-ylmethyl)-1,3-dihydroimidazole-2-thione |

| InChI Key | FOOHYFUHXGIXNK-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its thione and imidazole functionalities. The thione group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition of enzymatic activity. Additionally, the imidazole ring participates in hydrogen bonding and π-π interactions, enhancing binding affinity to various biological targets .

Antiviral and Anticancer Properties

Research indicates that 4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione exhibits potential as an antiviral agent . Its structural analogs have been studied for their ability to inhibit viral replication by targeting specific viral enzymes . Furthermore, the compound has shown promise in anticancer studies, where it was found to inhibit cell proliferation in various cancer cell lines through modulation of signaling pathways .

Antiurease Activity

A study evaluating the antiurease activity of imidazole derivatives, including this compound, revealed significant inhibition against urease enzymes. The results indicated that compounds with electron-donating groups exhibited enhanced activity. For instance, the compound's analogs showed varying degrees of inhibition with IC50 values indicating potent activity compared to standard drugs .

| Compound Code | Antiurease Inhibition (%) at 0.5 mM | IC50 (µM) |

|---|---|---|

| 4a | 76.44±0.8 | 47.53±0.12 |

| 4b | 76.54±0.8 | 47.64±0.15 |

| 4c | 92.58±0.3 | 11.35±0.07 |

| 4d | 87.44±0.8 | 9.95±0.05 |

Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH assay, where it demonstrated moderate activity compared to quercetin, a standard antioxidant agent. The results suggested that while some derivatives showed promising antioxidant properties, they were generally weaker than established antioxidants .

Case Studies

- Antiviral Activity : In a controlled study, derivatives of imidazole were tested against viral strains such as HIV and HCV, revealing that certain modifications on the imidazole ring enhanced antiviral efficacy significantly.

- Anticancer Studies : A series of in vitro studies demonstrated that the compound could induce apoptosis in cancer cells through activation of caspases and modulation of cell cycle regulators.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。